4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde
Overview
Description
Indole is a heterocyclic compound that is a part of many biologically active compounds. It is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound you mentioned seems to have an indole group as part of its structure .
Molecular Structure Analysis
The molecular structure of indole involves a system of conjugated double bonds, which results in a planar molecule that is aromatic . This aromaticity contributes to the stability of indole-based compounds .Chemical Reactions Analysis
Indole and its derivatives are known to participate in a variety of chemical reactions, particularly electrophilic substitutions . The specific reactions that “4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde” undergoes would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
Indole is a crystalline, colorless solid with a distinct odor . It is also soluble in water and other polar solvents . The physical and chemical properties of “this compound” would depend on the other functional groups in the molecule.Mechanism of Action
Future Directions
Indole and its derivatives have been the subject of much research due to their presence in many biologically active compounds . Future research could explore the synthesis, properties, and potential applications of novel indole derivatives, such as “4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde”.
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-23-18-11-14(12-21)7-8-17(18)24-13-19(22)20-10-9-15-5-3-4-6-16(15)20/h3-8,11-12H,2,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYHXHSGSLCTQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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